MI-463 -

MI-463

Catalog Number: EVT-276201
CAS Number:
Molecular Formula: C24H23F3N6S
Molecular Weight: 484.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MI-463 is a small molecule inhibitor that specifically targets the interaction between Menin and Mixed Lineage Leukemia (MLL) proteins. [, , , ] This interaction is crucial for the development and progression of various cancers, particularly leukemia. [, , , ] MI-463 acts by disrupting the binding of Menin to MLL fusion proteins, thereby interfering with the aberrant gene expression driven by these fusions. [, , , ]

MI-503

  • Compound Description: MI-503 is a small molecule inhibitor of the menin-MLL interaction. [] It demonstrates anti-leukemic activity in MLL-rearranged leukemia models, particularly MLL-AF4 driven leukemia. Studies show that MI-503 induces differentiation in leukemia cells both in vitro and in vivo. []
  • Relevance: MI-503 shares a similar target profile with MI-463, both inhibiting the interaction between menin and MLL. [] This suggests structural similarities between the two compounds. Both compounds demonstrate therapeutic potential in MLL-rearranged leukemia.

MI-538

  • Compound Description: MI-538 is another small molecule inhibitor targeting the menin-MLL interaction. [] It exhibits anti-leukemic effects in MLL-AF4 driven leukemia, similar to MI-503 and MI-463.
  • Relevance: MI-538 belongs to the same class of menin-MLL inhibitors as MI-463. [] The fact that these compounds demonstrate efficacy against MLL-rearranged leukemia suggests potential structural similarities and shared mechanisms of action.
  • Compound Description: MI-1900 acts as a potent inhibitor of the transmembrane protease serine 2 (TMPRSS2) and matriptase. [, ] These proteases play a crucial role in viral entry, particularly for influenza and coronaviruses. MI-1900 exhibits significant inhibitory effects on CYP1A2, a cytochrome P450 enzyme involved in drug metabolism, across different species. []
  • Relevance: While MI-1900 targets different proteins (TMPRSS2/matriptase) than MI-463 (menin-MLL), its inclusion in a study investigating 3-amidinophenylalanine (3-APhA) derivatives suggests a potential structural relationship to MI-463. [] Further investigation is needed to confirm any structural similarities.

MI-432

  • Compound Description: Similar to MI-1900, MI-432 functions as an inhibitor of TMPRSS2 and matriptase. [] It also demonstrates significant inhibitory effects on CYP1A2 activity. []
  • Relevance: MI-432's presence alongside MI-1900 and MI-463 in a study focused on 3-APhA derivatives suggests a possible structural connection between these compounds. [] Further research is needed to confirm this relationship.

MI-482

  • Compound Description: MI-482 acts as an inhibitor of TMPRSS2 and matriptase, exhibiting similar activity to MI-1900 and MI-432. [] It also shows a significant impact on CYP1A2 activity in vitro. []
  • Relevance: The inclusion of MI-482 in the 3-APhA derivative study, together with MI-1900, MI-432, and MI-463, indicates a potential structural link between these compounds. [] Further investigation is required to determine the extent of this relationship.

MI-136

  • Compound Description: MI-136 is a menin inhibitor that displays potent activity against infant B-ALL cells, particularly those with KMT2A rearrangements. []
  • Relevance: MI-136 shares the same target as MI-463, inhibiting menin, and exhibits efficacy against a similar leukemia subtype (KMT2A-rearranged leukemia). [] This suggests that MI-136 and MI-463 might share structural features.

MI-3

  • Relevance: Despite its lower potency, MI-3 targets the same protein as MI-463 (menin) and shows efficacy against KMT2A-rearranged leukemia. [] This suggests that MI-3 and MI-463 might have some structural similarities.
Source and Classification

MI-463 is classified as a thienopyrimidine compound. It was identified through structure-based drug design efforts aimed at optimizing small molecule inhibitors that can effectively disrupt the menin-MLL fusion protein interaction. The potency and specificity of MI-463 make it a candidate for further clinical evaluation as a therapeutic agent against MLL leukemias .

Synthesis Analysis

Methods and Technical Details

The synthesis of MI-463 involves multiple steps that focus on modifying the indole ring to enhance binding affinity and pharmacological properties. Initial compounds were developed based on the structure of MI-136, which demonstrated strong binding to menin. The synthetic route involved:

  1. Substitution on the Indole Ring: Various substituents were introduced at specific positions (R1, R2, R3) on the indole ring to optimize hydrophobic and polar interactions.
  2. Formation of Thienopyrimidine Core: The core structure was synthesized through cyclization reactions that integrate sulfur and nitrogen atoms, critical for the compound's binding characteristics.
  3. Optimization through Medicinal Chemistry: Iterative modifications were made based on binding affinity studies, leading to improved analogs like MI-463 with low nanomolar IC50 values against the menin-MLL interaction .
Molecular Structure Analysis

Structure and Data

The molecular structure of MI-463 has been elucidated using X-ray crystallography, confirming its binding mode within the menin pocket. Key features include:

Chemical Reactions Analysis

Reactions and Technical Details

MI-463 primarily functions through competitive inhibition of the menin-MLL interaction. Key reactions include:

  1. Inhibition of Protein-Protein Interactions: MI-463 effectively disrupts the binding between menin and MLL fusion proteins, leading to decreased expression of target oncogenes.
  2. Induction of Differentiation: In MLL leukemia cells, treatment with MI-463 promotes differentiation into more mature myeloid cells, indicated by increased expression of myeloid markers such as CD11b .
  3. Apoptosis Modulation: Although apoptosis is less pronounced at lower concentrations, higher doses can induce cell death in MLL-transformed cells .
Mechanism of Action

Process and Data

The mechanism by which MI-463 exerts its therapeutic effects involves several key processes:

  1. Disruption of Menin-MLL Interaction: By binding to menin, MI-463 prevents its association with MLL fusion proteins, which are essential for their leukemogenic activity.
  2. Downregulation of Oncogenic Pathways: The inhibition results in reduced expression of genes such as HOXA9 and MEIS1, which are critical for maintaining leukemia stem cell properties.
  3. Differentiation Induction: This compound promotes differentiation pathways that lead to a decrease in leukemic cell populations in vivo .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MI-463 exhibits several notable physical and chemical properties:

  • Appearance: Solid form with specific color characteristics yet to be detailed.
  • Solubility: Demonstrates favorable solubility profiles conducive for oral bioavailability.
  • Stability: Exhibits metabolic stability in biological systems, enhancing its potential as a therapeutic agent .
Applications

Scientific Uses

MI-463 is primarily being investigated for its role as a targeted therapy for acute leukemias associated with MLL gene translocations. Its applications include:

  1. Cancer Therapeutics: As an inhibitor of the menin-MLL interaction, it holds promise for treating patients with MLL-rearranged leukemias resistant to conventional therapies.
  2. Research Tool: Provides insights into the role of menin in oncogenesis and aids in understanding MLL-mediated leukemogenesis mechanisms.
  3. Clinical Development: Ongoing studies aim to evaluate its efficacy and safety in clinical trials for patients suffering from acute leukemias .

Properties

Product Name

MI-463

IUPAC Name

4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile

Molecular Formula

C24H23F3N6S

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32)

InChI Key

DZACSLYTXLZAAF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MI-463; MI 463; MI463.

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.